o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
Description
o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a 2,6-dichlorobenzyl substituent. This compound is synthesized via the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride under controlled conditions (methanol solvent, 22–25°C) . Its structural uniqueness lies in the ortho-dichloro substitution on the benzyl group, which enhances steric and electronic effects, influencing reactivity and biological interactions. It is widely used in pharmaceutical intermediates and organic synthesis, particularly for forming oximes or nitriles (e.g., 2,6-dichlorobenzonitrile via condensation) .
Properties
IUPAC Name |
O-[(2,6-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXSKXALNKDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601608 | |
| Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-52-5 | |
| Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The Mitsunobu reaction enables the conversion of 2,6-dichlorobenzyl alcohol to the corresponding O-alkylhydroxylamine via a two-step process. Initially, the alcohol undergoes coupling with N-hydroxyphthalimide using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0°C to room temperature. This step forms the phthalimide-protected intermediate, which is subsequently deprotected with hydrazine monohydrate to yield the free hydroxylamine. Final treatment with hydrochloric acid in ether affords the hydrochloride salt.
Detailed Synthesis Protocol
Step 1: Mitsunobu Coupling
A solution of 2,6-dichlorobenzyl alcohol (1 mmol) in anhydrous THF is cooled to 0°C under nitrogen. PPh₃ (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol) are added, followed by dropwise addition of DIAD (1.1 mmol). The mixture stirs for 3 hours, progressing to room temperature. Reaction completion is monitored by thin-layer chromatography (TLC; heptane/ethyl acetate 1:1).
Step 2: Phthalimide Deprotection
Hydrazine monohydrate (1.1 mmol) is added to the reaction mixture, stirring for 30 minutes. The precipitated phthalhydrazide is filtered, and the filtrate is concentrated under reduced pressure. Flash chromatography (heptane/ethyl acetate 1:1) isolates the O-(2,6-dichlorobenzyl)hydroxylamine.
Step 3: Hydrochloride Salt Formation
The purified hydroxylamine is dissolved in diethyl ether and treated with 2 M HCl in ether. The resulting precipitate is filtered, washed with dichloromethane to remove residual DIAD byproducts, and dried under vacuum to yield the hydrochloride salt.
Yield and Purity
This method typically achieves yields of 80–95% for analogous O-alkylhydroxylamines, with purity exceeding 98% after recrystallization. Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis confirm structural integrity. For example, the ¹H NMR spectrum of O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride (, compound 35) shows aromatic protons at δ 7.46–7.41 ppm and a benzylic proton at δ 4.86 ppm.
Halogenated Alkylation-Hydrolysis Approach
Reaction Overview
An alternative route involves alkylation of hydroxylamine with 2,6-dichlorobenzyl halide (chloride or bromide), followed by hydrolysis and salt formation. This method, adapted from a patent describing O-benzylhydroxylamine synthesis, prioritizes scalability and operational simplicity.
Stepwise Procedure
Step 1: Alkylation of Hydroxylamine
Aqueous hydroxylamine (prepared via reduction of nitrite with SO₂) is reacted with 2,6-dichlorobenzyl chloride in a polar solvent (e.g., water or ethanol) at 55–65°C. Sodium hydroxide is added dropwise to maintain a pH of 8–9, facilitating nucleophilic substitution.
Step 2: Hydrolysis and Isolation
After alkylation, the mixture is heated to 60°C for 1 hour to hydrolyze residual halide. The product is extracted with dichloromethane, washed with brine, and concentrated. Hydrochloric acid is added to precipitate O-(2,6-dichlorobenzyl)hydroxylamine hydrochloride, which is filtered and dried.
Optimization and Challenges
Key challenges include minimizing di-alkylation byproducts and ensuring complete halide displacement. The patent reports that slow NaOH addition and temperature control (55–65°C) suppress side reactions, yielding 85–90% purity. Recrystallization from ethanol/water elevates purity to >98%.
Comparative Analysis of Synthetic Routes
The Mitsunobu method offers superior yields but requires expensive reagents (DIAD, PPh₃) and rigorous anhydrous conditions. Conversely, the alkylation route uses cost-effective starting materials but necessitates careful pH and temperature control to avoid byproducts.
Analytical Characterization
Spectroscopic Data
While specific NMR data for this compound is not explicitly reported, analogous compounds provide reference benchmarks. For O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. The Mitsunobu-derived product typically exhibits a single peak with >98% area, whereas the alkylation method may require additional recrystallization to achieve comparable purity.
Chemical Reactions Analysis
Types of Reactions: o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines[][1].
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives[][1].
Scientific Research Applications
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Recent studies have highlighted the role of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride as an inhibitor of IDO1, an enzyme implicated in various diseases including cancer and chronic infections. Research indicates that derivatives of O-benzylhydroxylamine exhibit potent sub-micromolar inhibition of IDO1 activity . The structural modifications, particularly halogenation at the meta position, significantly enhance their inhibitory potency.
| Compound | Inhibition Potency | Toxicity Level |
|---|---|---|
| O-benzylhydroxylamine | Sub-micromolar | Low |
| Halogenated derivatives | Nanomolar | Minimal |
This class of compounds demonstrates promising therapeutic potential for developing new cancer treatments by modulating immune responses.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Hydroxylamines are known to exhibit activity against various bacterial strains due to their ability to interfere with microbial metabolism. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
Environmental Applications
This compound can be utilized in environmental chemistry for detecting and quantifying pollutants. Its reactivity allows it to form complexes with certain heavy metals, which can be analyzed using spectroscopic techniques. This application is crucial in monitoring environmental contamination and assessing ecological risks.
Case Study 1: Cancer Therapy Development
A study published in Nature explored the effects of O-benzylhydroxylamine derivatives on tumor growth in animal models. The results indicated that these compounds could significantly inhibit tumor progression by targeting IDO1 pathways, suggesting their viability as lead compounds for further drug development .
Case Study 2: Antimicrobial Efficacy Testing
In a laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated a notable reduction in bacterial viability at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
a. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- Structure : C₆F₅CH₂ONH₂·HCl
- Key Differences : The pentafluoro substitution introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic reactions compared to the dichloro analog.
- Physical Properties : Melting point = 215°C; MW = 249.56 .
- Applications : Primarily used in water quality testing due to its stability and sensitivity.
b. 2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Hydrochloride
- Structure : Contains a dichlorobenzyl ether linked to a dichlorophenyl-ethylamine backbone.
- Biological Relevance : Acts as an impurity standard in pharmaceuticals (e.g., Isoconazole) .
Chlorinated Benzyl Amino Acid Derivatives
a. (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
- Structure: Dichlorobenzyl-substituted alkyne-containing amino acid.
- Comparison :
b. (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
- Key Differences :
Nitrile and Oxime Derivatives
a. 2,6-Dichlorobenzonitrile
b. (NZ)-N-[(2,6-Dichlorophenyl)methylidene]hydroxylamine
- Structure : Oxime derivative with a dichlorophenylidene group.
- Reactivity : Forms stable coordination complexes with transition metals, unlike the hydrochloride salt .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | CAS RN | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| o-(2,6-Dichlorobenzyl)hydroxylamine HCl | Not provided | C₇H₆Cl₂NO·HCl | 233.49 | 2,6-dichlorobenzyl, hydroxylamine |
| O-Pentafluorobenzyl hydroxylamine HCl | 57981-02-9 | C₆F₅CH₂ONH₂·HCl | 249.56 | Pentafluorobenzyl |
| 2,6-Dichlorobenzonitrile | 24047-25-4 | C₇H₃Cl₂N | 172.01 | Nitrile, 2,6-dichlorophenyl |
Research Findings and Implications
- Synthetic Utility : this compound’s versatility in forming nitriles and oximes is critical for drug development, as seen in Isoconazole impurity synthesis .
- Structure-Activity Relationship (SAR) : The 2,6-dichloro substitution optimizes steric hindrance and binding affinity in enzyme inhibition, outperforming 2,4-isomers in certain collagenase interactions .
- Stability : Fluorinated analogs (e.g., pentafluorobenzyl derivatives) exhibit higher thermal stability (mp = 215°C) due to enhanced crystallinity .
Notes on Contradictions and Limitations
- Synthesis Conditions: and describe slightly divergent routes (methanol vs. aqueous NaOH), suggesting solvent-dependent reaction pathways.
Biological Activity
o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (o-DBHA) is a chemical compound that has garnered attention for its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 plays a crucial role in immune regulation and cancer progression, making o-DBHA a potential candidate for therapeutic applications in oncology and immunotherapy. This article explores the biological activity of o-DBHA, including its mechanisms of action, efficacy in various studies, and potential applications.
o-DBHA is characterized by a hydroxylamine functional group attached to a dichlorobenzyl moiety. Its molecular formula is CHClNO·HCl. The presence of chlorine substituents at the 2 and 6 positions enhances its nucleophilicity and reactivity, which are critical for its biological activity.
Research indicates that o-DBHA inhibits IDO1, which is involved in the catabolism of tryptophan to kynurenine. By inhibiting this enzyme, o-DBHA can potentially enhance immune responses against tumors. The mechanism involves binding to the active site of IDO1, thereby preventing substrate access and subsequent enzymatic activity .
Biological Activity and Efficacy
Inhibition of IDO1 : The primary biological activity of o-DBHA is its role as an IDO1 inhibitor. Studies have shown that compounds similar to o-DBHA exhibit significant inhibitory effects on IDO1 with nanomolar potency. For instance, the lead compound O-benzylhydroxylamine has been demonstrated to be a potent sub-micromolar inhibitor .
Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of o-DBHA on various cancer cell lines. For example, derivatives containing oxime ethers were tested against HeLa cells and showed reduced viability below 20% at concentrations ranging from 100–250 μg/mL . Although specific data on o-DBHA's cytotoxicity is limited, its structural analogs suggest potential effectiveness against cancer cells.
Comparative Analysis with Related Compounds
The table below compares o-DBHA with related hydroxylamine derivatives regarding their structural characteristics and biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains two chlorine atoms at positions 2 and 6 | Exhibits significant IDO1 inhibition |
| O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | Contains chlorine atoms at positions 2 and 4 | Similar biological activity but different selectivity |
| O-Benzylhydroxylamine hydrochloride | Simple benzyl group without chlorination | More broadly used in industrial applications |
| O-(3-Chlorobenzyl)hydroxylamine hydrochloride | Chlorine atom at position 3 | Different reactivity patterns due to chlorine's position |
Case Studies
Several studies have investigated the therapeutic potential of IDO1 inhibitors in cancer treatment:
- IDO1 Inhibition in Cancer Therapy : A study highlighted that inhibiting IDO1 can enhance T-cell responses against tumors, suggesting that compounds like o-DBHA could play a role in immunotherapy strategies .
- Cytotoxicity Against Cancer Cells : Research on oxime derivatives indicated that certain compounds significantly reduced the viability of HeLa cells, which may reflect similar potential for o-DBHA due to structural similarities .
- Mechanistic Insights : Investigations into the catalytic mechanisms of IDO1 revealed how halogen substitutions in hydroxylamines could improve binding affinity and inhibitory potency, providing insights into optimizing o-DBHA for therapeutic use .
Q & A
Q. What are the key structural and physicochemical identifiers for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride?
The compound is identified by its CAS RN 1885-52-5 and molecular formula C₇H₆Cl₂NOH·HCl. Its structure features a hydroxylamine group linked to a 2,6-dichlorobenzyl moiety, with a hydrochloride counterion. Physicochemical properties such as melting point and solubility are critical for experimental design but require empirical validation due to limited publicly reported data. Researchers should cross-reference analytical standards (e.g., HPLC, NMR) for confirmation .
Q. What synthetic routes are effective for preparing this compound?
A common method involves reacting 2,6-dichlorobenzyl bromide with hydroxylamine hydrochloride under basic conditions (e.g., NaOH). The reaction typically proceeds at room temperature, leveraging the high electrophilicity of 2,6-dichlorobenzyl bromide to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .
Q. How should researchers handle stability and storage challenges with this compound?
The compound is hygroscopic and light-sensitive. Store under inert gas (e.g., argon) at –20°C in amber vials. Stability tests under varying pH and temperature conditions are advised to confirm degradation thresholds. Hydroxylamine derivatives are prone to oxidation; include antioxidants like BHT in storage solutions if compatible with experimental goals .
Advanced Research Questions
Q. How does the 2,6-dichlorobenzyl substitution influence molecular interactions in enzyme inhibition studies?
The 2,6-dichloro configuration enhances steric and electronic interactions in binding pockets. Docking studies on analogous compounds (e.g., 2,6-dichlorobenzyl pent-4-ynoic acid) show strong π-π interactions with aromatic residues (e.g., Tyr201 in collagenase) and hydrogen bonds (e.g., Gln215, bond length ~2.0 Å). Computational modeling (AutoDock Vina) paired with mutagenesis can validate these interactions .
Q. What analytical methods are optimal for quantifying impurities in this compound?
Use HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases: acetonitrile/0.1% trifluoroacetic acid. Compare against reference standards (e.g., EP impurity standards) for dichlorobenzyl derivatives. Mass spectrometry (LC-MS/MS) is critical for identifying trace side products like dehydroxylamine or chlorinated byproducts .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Contradictory IC₅₀ or binding affinities may arise from assay conditions (e.g., buffer pH, ionic strength). Replicate experiments using standardized protocols (e.g., fixed ligand concentrations, controlled temperature). For enzyme assays, validate target specificity via knockout models or competitive inhibitors. Cross-reference docking results with crystallographic data to confirm binding poses .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Optimize stoichiometry (1:1.2 molar ratio of 2,6-dichlorobenzyl bromide to hydroxylamine hydrochloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor reaction progress via TLC and employ flash chromatography for scalable purification. Avoid prolonged heating to prevent hydrochloride decomposition .
Q. How does this compound compare to fluorinated analogs (e.g., pentafluorobenzyl derivatives) in derivatization applications?
Fluorinated analogs (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) exhibit higher electrophilicity, improving derivatization efficiency for carbonyl compounds in metabolomics. However, the 2,6-dichloro variant offers better solubility in non-polar solvents, making it preferable for lipid-soluble target analyses. Conduct comparative reactivity assays under identical conditions to select optimal derivatives .
Methodological Considerations
- Experimental Design : Include controls for auto-oxidation in kinetic studies. Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference from moisture.
- Data Interpretation : Apply multivariate analysis (e.g., PLS-DA) to disentangle electronic vs. steric effects in structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
